molecular formula C16H15FN4O2S B2913067 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-45-5

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2913067
CAS No.: 946319-45-5
M. Wt: 346.38
InChI Key: QKWRHABXRJJSHV-UHFFFAOYSA-N
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Description

The compound "(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone" features a benzo[d]thiazol core substituted with a fluorine atom at the 6-position, linked via a piperazine ring to a 3-methylisoxazole group through a methanone bridge.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-10-8-13(23-19-10)15(22)20-4-6-21(7-5-20)16-18-12-3-2-11(17)9-14(12)24-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWRHABXRJJSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • A piperazine ring , which is known for its role in various pharmacological activities.
  • A 6-fluorobenzo[d]thiazole moiety , which enhances lipophilicity and may contribute to biological activity.
  • A 3-methylisoxazole group , which is associated with neuroactive properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the presence of the thiazole and isoxazole rings is linked to the inhibition of tubulin polymerization, a crucial mechanism in cancer cell proliferation. Preliminary studies suggest that derivatives of thiazole can have IC50 values ranging from low micromolar to nanomolar concentrations against various cancer cell lines .

Enzyme Inhibition

The compound's structural components suggest potential as an inhibitor of specific enzymes. For example, related compounds have demonstrated competitive inhibition against tyrosinase, an enzyme implicated in melanin synthesis. The binding affinity of such compounds can be significantly higher than traditional inhibitors like kojic acid .

The exact mechanism by which This compound exerts its effects remains under investigation. However, it is hypothesized that the compound interacts with molecular targets such as:

  • Enzymes : Influencing pathways involved in cell growth and metabolism.
  • Receptors : Modulating signaling pathways related to neuroactivity and cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related molecules:

Compound NameStructural FeaturesBiological Activity
6-FluorobenzothiazoleFluorinated benzothiazoleAntimicrobial
3-MethylisoxazoleMethyl-substituted isoxazoleNeuroactive
Piperazine DerivativesPiperazine scaffoldAnxiolytic effects

The combination of these moieties in This compound potentially enhances both lipophilicity and biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Tyrosinase Inhibition : A study found that derivatives similar to the target compound exhibited IC50 values as low as 0.18 μM against Agaricus bisporus tyrosinase, indicating strong inhibitory potential .
  • Anticancer Properties : Research on thiazole derivatives indicated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values ranging from 0.4 to 2.2 μM .
  • Mechanisms of Action : Investigations into the binding modes through molecular docking studies have suggested that these compounds may act as competitive inhibitors by fitting into the active sites of target enzymes .

Comparison with Similar Compounds

Fluorinated Aromatic Systems

The 6-fluorobenzo[d]thiazol moiety in the target compound shares similarities with fluorophenyl-substituted thiazoles reported in , where compounds 4 and 5 contain fluorophenyl groups attached to thiazole rings. These fluorinated systems enhance electronic properties and binding interactions, such as dipole-dipole or halogen bonding, which are critical for molecular recognition in biological systems .

Piperazine Linkers

Piperazine derivatives are common in drug design due to their conformational flexibility and ability to act as spacers. and highlight synthetic routes for piperazine-linked sulfonyl and tetrazole-thiol derivatives, emphasizing the use of bases like triethylamine and solvents like PEG-400.

Isoxazole vs. Thiazole-Triazole Systems

The 3-methylisoxazole group in the target compound contrasts with thiazole-triazole systems in , where acetamide-linked thiazole-triazole derivatives exhibit varied bioactivities. Isoxazoles are less electron-rich than thiazoles, which could alter solubility and metabolic stability. For example, IR spectra in show characteristic amide C=O stretches at ~1650 cm⁻¹, while the target compound’s ketone linker may absorb at higher frequencies (~1700 cm⁻¹) .

Key Reactions

  • Coupling Reactions : Similar to , the target compound likely involves nucleophilic substitution or coupling between a fluorobenzo[d]thiazol-piperazine intermediate and a 3-methylisoxazole carbonyl precursor.

Crystallization and Characterization

Compounds in were crystallized in triclinic systems (P̄1 symmetry) with planar conformations. The target compound may adopt similar packing arrangements, though its fused benzo[d]thiazol ring could introduce steric hindrance, affecting crystal symmetry .

Halogen Bonding and Noncovalent Interactions

underscores the role of halogen bonding in pyrazole-thiazole derivatives, which stabilizes protein-ligand interactions. The 6-fluorine in the target compound may engage in similar interactions, akin to bromine in ’s compound 7 , enhancing binding to targets like kinases or inflammatory enzymes .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Substituents Linker Type Key Interactions
Target Compound Benzo[d]thiazol 6-F, Piperazine, Isoxazole Methanone Halogen, π-Stacking
(4, 5) Thiazole 4-Fluorophenyl None Dipole-dipole
(9b) Thiazole-Triazole 4-Fluorophenyl Acetamide Hydrogen Bonding
(7) Pyrazole-Thiazole 4-Bromo, Methoxy Ethyl Ester Halogen Bonding

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